![molecular formula C4H9NO3 B3280032 (2R,3S)-3-Amino-2-hydroxybutyric acid CAS No. 70671-47-5](/img/structure/B3280032.png)
(2R,3S)-3-Amino-2-hydroxybutyric acid
Overview
Description
(2R,3S)-3-Amino-2-hydroxybutyric acid , also known as (2R,3S)-2,3-Dibromo-3-phenylpropanoic acid , is a compound with the molecular formula C9H8Br2O2 . It possesses two defined stereocenters and has an average mass of 307.97 Da . The chemical structure consists of a phenylpropanoic acid backbone with two bromine atoms attached to the second and third carbon positions .
Scientific Research Applications
Substrate Stereochemistry in Biochemical Reactions
(Willadsen & Eggerer, 1975) investigated the stereochemistry of the enoyl-CoA hydratase reaction. They found that the elimination of water from 3-hydroxybutyryl-CoA on the hydratase occurs stereospecifically with syn geometry, emphasizing the significance of stereochemistry in biochemical pathways.
Stereoselective Synthesis
(Swift & Sutherland, 2007) described a stereoselective synthesis of (2R,3S)-2-amino-3,4-dihydroxybutyric acid, highlighting its importance in organic synthesis and its potential applications in pharmaceuticals.
Diastereoselective Strecker Reaction
(Cativiela et al., 1996) developed efficient and stereoselective synthetic routes to (2R,3S)-2-amino-3,4-dihydroxybutyric acid, which is crucial for synthesizing complex molecules in organic chemistry.
Synthesis of HIV Protease Inhibitors
(Ru et al., 1994) synthesized a core unit of HIV protease inhibitors, emphasizing the role of (2R,3S)-3-Amino-2-hydroxybutyric acid in medicinal chemistry.
Metabolic Studies
(Landaas, 1975) conducted studies on the formation of 2-hydroxybutyric acid in animals, providing insights into metabolic pathways and potential biomedical applications.
Organic Synthesis Applications
(Matsuda et al., 1992) achieved a synthesis of threo-3-Amino-2-hydroxycarboxylic Acids, indicating the versatility of this compound in the synthesis of complex organic molecules.
Chiral Separation and Recognition
(Wan et al., 1994) explored the gas chromatographic separation of amino acid enantiomers, showing the significance of chiral recognition in analytical chemistry.
properties
IUPAC Name |
(2R,3S)-3-amino-2-hydroxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(5)3(6)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRAXZHIRXYYPP-STHAYSLISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-Amino-2-hydroxybutyric acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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